molecular formula C28H46N10O12 B14239738 L-Prolylglycyl-L-isoleucyl-L-serylglycylglycylglycylglycylglycylglycine CAS No. 571186-35-1

L-Prolylglycyl-L-isoleucyl-L-serylglycylglycylglycylglycylglycylglycine

Cat. No.: B14239738
CAS No.: 571186-35-1
M. Wt: 714.7 g/mol
InChI Key: FWFUXYVEEDKDBS-YIUJLJBFSA-N
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Description

L-Prolylglycyl-L-isoleucyl-L-serylglycylglycylglycylglycylglycylglycine is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolylglycyl-L-isoleucyl-L-serylglycylglycylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA.

Industrial Production Methods

Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC.

Chemical Reactions Analysis

Types of Reactions

L-Prolylglycyl-L-isoleucyl-L-serylglycylglycylglycylglycylglycylglycine can undergo various chemical reactions, including:

    Oxidation: Oxidative conditions can modify specific amino acid residues, such as methionine or cysteine, if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols using reducing agents like DTT or TCEP.

    Substitution: Amino acid residues can be substituted or modified using specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).

    Substitution: N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction will yield free thiol groups.

Scientific Research Applications

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for therapeutic potential, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Prolylglycyl-L-isoleucyl-L-serylglycylglycylglycylglycylglycylglycine depends on its specific biological activity, which may involve:

    Binding to Receptors: The peptide may interact with specific cell surface receptors, triggering downstream signaling pathways.

    Enzyme Inhibition: It may act as an inhibitor of specific enzymes, affecting metabolic or signaling pathways.

    Cell Penetration: The peptide may penetrate cells and interact with intracellular targets, influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-prolyl-L-proline: Another tripeptide with similar structural features.

    L-Isoleucyl-L-prolyl-L-proline: Known for its angiotensin-converting enzyme inhibitory activity.

    Glycyl-L-prolyl-L-glutamate: Investigated for its potential in treating neurodegenerative disorders.

Uniqueness

L-Prolylglycyl-L-isoleucyl-L-serylglycylglycylglycylglycylglycylglycine is unique due to its specific amino acid sequence, which may confer distinct biological activities and properties not found in other peptides. Its extended glycine-rich sequence may also influence its structural flexibility and interaction with biological targets.

Properties

CAS No.

571186-35-1

Molecular Formula

C28H46N10O12

Molecular Weight

714.7 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C28H46N10O12/c1-3-15(2)25(38-23(45)12-36-26(48)16-5-4-6-29-16)28(50)37-17(14-39)27(49)35-11-22(44)33-9-20(42)31-7-18(40)30-8-19(41)32-10-21(43)34-13-24(46)47/h15-17,25,29,39H,3-14H2,1-2H3,(H,30,40)(H,31,42)(H,32,41)(H,33,44)(H,34,43)(H,35,49)(H,36,48)(H,37,50)(H,38,45)(H,46,47)/t15-,16-,17-,25-/m0/s1

InChI Key

FWFUXYVEEDKDBS-YIUJLJBFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C1CCCN1

Origin of Product

United States

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